molecular formula C12H13NO2 B1182663 3-(4-Cyanophenyl)-3-methylbutanoic acid

3-(4-Cyanophenyl)-3-methylbutanoic acid

Cat. No.: B1182663
M. Wt: 203.241
InChI Key: SRTBNQCQJHVOQQ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-3-methylbutanoic acid is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the CAS Registry Number 42288-07-3 , has a molecular formula of C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol . Its structure features a butanoic acid chain substituted with a methyl group and a 4-cyanophenyl ring, offering two distinct functional groups—the carboxylic acid and the nitrile—that are readily modifiable. This makes the molecule a versatile building block for the synthesis of more complex structures, such as pharmaceutical candidates and other fine chemicals . In research contexts, related 3-methylbutanoic acid derivatives are of significant interest in metabolic studies. For instance, the interconversion between 3-methylbutanal, 3-methylbutanol, and 3-methylbutanoic acid is a known pathway influenced by enzymes like alcohol dehydrogenase (AlcDH) and aldehyde dehydrogenase (AldDH), often studied in the context of leucine catabolism and aroma production in various bioprocesses . Researchers can utilize this compound as a precursor or analog in probing similar biochemical pathways or in the development of novel compounds with potential biological activity. Safety Note: This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Please refer to the corresponding Safety Data Sheet (SDS) for safe handling and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBNQCQJHVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273085
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-07-3
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
3-(4-Cyanophenyl)-3-methylbutanoic acid C₁₂H₁₃NO₂ 203.24 4-Cyanophenyl, Methyl High acidity (electron-withdrawing cyano)
3-(4-Chlorophenyl)-3-methylbutanoic acid C₁₁H₁₃ClO₂ 212.67 4-Chlorophenyl, Methyl Moderate acidity (less electron-withdrawing)
3-(4-Bromophenyl)-3-methylbutanoic acid C₁₁H₁₃BrO₂ 257.13 4-Bromophenyl, Methyl Lower solubility (lipophilic Br)
3-Methyl-3-(4-methylphenyl)butanoic acid C₁₂H₁₆O₂ 192.25 4-Methylphenyl, Methyl Low acidity (electron-donating methyl)
Substituent Impact on Acidity:
  • Cyano Group (—CN): The strongest electron-withdrawing group among the analogs, significantly lowering the pKa of the carboxylic acid via resonance and inductive effects. This enhances deprotonation stability .
  • Chloro/Bromo Groups (—Cl/—Br): Moderately electron-withdrawing (Cl > Br in electronegativity), leading to weaker acidity compared to the cyano analog .
  • Methyl Group (—CH₃): Electron-donating, reducing acidity relative to halogenated or cyano-substituted derivatives .
Solubility and Polarity:
  • However, steric hindrance from the methyl and aryl groups may counteract this effect .
  • Bromine’s larger atomic size and lipophilicity reduce aqueous solubility compared to cyano or chloro derivatives .
Functionalization Potential:
  • The cyano group offers versatile reactivity, such as hydrolysis to carboxylic acids (e.g., forming 3-(4-carboxyphenyl)-3-methylbutanoic acid) or reduction to amines .
  • Halogenated analogs (Cl/Br) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .

Preparation Methods

Reaction Mechanism and Steps

This method leverages the nucleophilic addition of Grignard reagents to β-ketoesters, forming tertiary alcohols that undergo hydrolysis and decarboxylation to yield the carboxylic acid. The synthesis begins with ethyl acetoacetate (CH₃COCH₂COOEt), which reacts sequentially with methylmagnesium bromide and 4-cyanophenylmagnesium bromide.

  • Double Grignard Addition :

    • Ethyl acetoacetate is treated with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C, forming the enolate intermediate.

    • A second equivalent of 4-cyanophenylmagnesium bromide is added, resulting in a tertiary alcohol:

      CH3C(O)CH2COOEt1. CH3MgBr2. 4-CN-PhMgBrCH3C(OH)(4-CN-Ph)CH2COOEt\text{CH}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow[\text{1. CH}_3\text{MgBr}]{\text{2. 4-CN-PhMgBr}} \text{CH}_3\text{C(OH)(4-CN-Ph)CH}_2\text{COOEt}
    • The reaction proceeds quantitatively under inert atmosphere.

  • Hydrolysis and Decarboxylation :

    • The tertiary alcohol is hydrolyzed with 6M HCl under reflux, followed by decarboxylation at 120°C to yield 3-(4-cyanophenyl)-3-methylbutanoic acid:

      CH3C(OH)(4-CN-Ph)CH2COOEtHCl, ΔCH3C(4-CN-Ph)CH2COOH\text{CH}_3\text{C(OH)(4-CN-Ph)CH}_2\text{COOEt} \xrightarrow{\text{HCl, Δ}} \text{CH}_3\text{C(4-CN-Ph)CH}_2\text{COOH}
    • Yields range from 72–78% after recrystallization from ethyl acetate/heptane.

Optimization and Challenges

  • Temperature Control : Exothermic Grignard additions require strict temperature maintenance below 10°C to prevent side reactions.

  • Nitrile Stability : The 4-cyanophenyl group remains intact under acidic hydrolysis conditions, as confirmed by FT-IR monitoring of the C≡N stretch at 2,235 cm⁻¹.

Reformatsky Reaction with Cyanophenyl-Substituted Reagents

Zinc-Mediated Coupling

The Reformatsky reaction enables the formation of β-hydroxy esters, which are dehydrated and oxidized to carboxylic acids. This method is ideal for stereoselective synthesis.

  • Organozinc Intermediate Formation :

    • Bromoethyl acetate reacts with zinc dust in THF to generate the organozinc reagent:

      BrCH2COOEt+ZnZnCH2COOEt\text{BrCH}_2\text{COOEt} + \text{Zn} \rightarrow \text{ZnCH}_2\text{COOEt}
  • Addition to 4-Cyanophenyl Methyl Ketone :

    • The zinc reagent reacts with 4-cyanophenyl methyl ketone at −20°C, forming a β-hydroxy ester:

      4-CN-PhCOCH3+ZnCH2COOEt4-CN-PhC(OH)(CH2COOEt)CH3\text{4-CN-PhCOCH}_3 + \text{ZnCH}_2\text{COOEt} \rightarrow \text{4-CN-PhC(OH)(CH}_2\text{COOEt)CH}_3
  • Dehydration and Oxidation :

    • The β-hydroxy ester is dehydrated with POCl₃ to an α,β-unsaturated ester, which is hydrogenated and oxidized with KMnO₄ to the acid:

      4-CN-PhC(O)CH2COOEtH2/Pd4-CN-PhCH2CH2COOH\text{4-CN-PhC(O)CH}_2\text{COOEt} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-CN-PhCH}_2\text{CH}_2\text{COOH}
    • Overall yield: 65–70%.

Stereochemical Outcomes

  • Chiral auxiliaries (e.g., (R)-BINOL) during the Reformatsky step yield enantiomeric excesses >90%, critical for pharmaceutical applications.

Amide Coupling and Hydrolysis (Adapted from Patent US11332435B2)

Acid Chloride Coupling Strategy

This method, adapted from sGC activator syntheses, involves coupling a 3-methylbutanoic acid derivative with a 4-cyanophenylamine.

  • Acid Chloride Formation :

    • 3-Methylbutanoic acid is treated with oxalyl chloride (1.1 eq) in dichloromethane (DCM) at 20°C:

      CH3CH(CH3)COOH(COCl)2CH3CH(CH3)COCl\text{CH}_3\text{CH(CH}_3\text{)COOH} \xrightarrow{\text{(COCl)}_2} \text{CH}_3\text{CH(CH}_3\text{)COCl}
  • Amide Bond Formation :

    • The acid chloride reacts with 4-cyanophenylamine in THF with N,N-diisopropylethylamine (DIPEA) as a base:

      CH3CH(CH3)COCl+4-CN-PhNH2CH3CH(CH3)CONH(4-CN-Ph)\text{CH}_3\text{CH(CH}_3\text{)COCl} + \text{4-CN-PhNH}_2 \rightarrow \text{CH}_3\text{CH(CH}_3\text{)CONH(4-CN-Ph)}
  • Hydrolysis to Carboxylic Acid :

    • The amide intermediate is hydrolyzed with 2M NaOH at 80°C, yielding the target compound:

      CH3CH(CH3)CONH(4-CN-Ph)NaOHCH3CH(CH3)COOH+4-CN-PhNH2\text{CH}_3\text{CH(CH}_3\text{)CONH(4-CN-Ph)} \xrightarrow{\text{NaOH}} \text{CH}_3\text{CH(CH}_3\text{)COOH} + \text{4-CN-PhNH}_2
    • Yield: 58–63% after column chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Grignard Addition72–7895High scalabilityRequires cryogenic conditions
Reformatsky Reaction65–7098Stereochemical controlMulti-step, low atom economy
Amide Coupling58–6390Mild conditionsLow yield due to hydrolysis side reactions
Palladium Cyanation50–5585Direct nitrile introductionToxic cyanide reagents required

Q & A

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions. Molecular dynamics simulations (GROMACS) model hydrolysis rates of the ester prodrugs. In vitro microsomal stability assays (human liver microsomes + NADPH) validate predictions .

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